molecular formula C21H21N3O B10862608 (1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone CAS No. 5107-74-4

(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

Cat. No.: B10862608
CAS No.: 5107-74-4
M. Wt: 331.4 g/mol
InChI Key: ISNKZMJBHNMTJD-UHFFFAOYSA-N
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Description

“(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone” is a compound with the linear molecular formula C16H14N2O. It consists of a pyrazole ring (1,3-diphenyl-1H-pyrazol-4-yl) attached to a piperidine moiety (piperidin-1-yl) via a methanone group. Let’s break down its features:

    Pyrazole Ring: The pyrazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole, a related compound, serves as the core structure for various natural products like histidine, purine, and histamine.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of “(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone.” Here are some common methods:

  • Condensation Reaction

    • Reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a suitable base (e.g., sodium hydroxide or potassium carbonate) yields the desired compound.
    • The reaction typically occurs in a solvent like ethanol or acetonitrile.
  • Cyclization

    • Starting from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, cyclization with piperidine under acidic conditions forms the target compound.
    • Acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3) facilitate the cyclization.

Industrial Production:

The industrial-scale synthesis of this compound involves optimizing the above methods for efficiency, scalability, and yield.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of imine or amine derivatives.

    Reduction: Reduction of the carbonyl group (methanone) may yield the corresponding alcohol.

    Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

Major Products:

The specific products depend on the reaction conditions and substituents present. Potential products include imines, amines, and substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: May serve as a lead compound for drug development.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which “(1,3-diphenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other pyrazole-containing compounds.

    Similar Compounds: Explore related structures, such as 1,3-diphenylpyrazole derivatives or piperidine-based compounds.

Properties

CAS No.

5107-74-4

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(1,3-diphenylpyrazol-4-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C21H21N3O/c25-21(23-14-8-3-9-15-23)19-16-24(18-12-6-2-7-13-18)22-20(19)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2

InChI Key

ISNKZMJBHNMTJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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